(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15380256
InChI: InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14+,21-15+
SMILES:
Molecular Formula: C22H22O
Molecular Weight: 302.4 g/mol

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

CAS No.:

Cat. No.: VC15380256

Molecular Formula: C22H22O

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone -

Specification

Molecular Formula C22H22O
Molecular Weight 302.4 g/mol
IUPAC Name (2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one
Standard InChI InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14+,21-15+
Standard InChI Key CETXDHNPPYXEOF-OZNQKUEASA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CCC2
Canonical SMILES CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central cyclohexanone ring substituted at the 2 and 6 positions with (4-methylphenyl)methylidene groups. The E-configuration of the double bonds ensures that the aromatic rings occupy trans positions relative to the cyclohexanone plane, as confirmed by single-crystal X-ray diffraction studies . The cyclohexanone ring adopts an envelope conformation, with one carbon atom deviating from the planar arrangement to minimize steric strain .

Key Structural Parameters:

  • Bond lengths: The exocyclic C=C bonds measure approximately 1.34 Å, consistent with conjugated enone systems .

  • Dihedral angles: The aromatic rings form dihedral angles of 19.3° with the cyclohexanone plane, stabilizing the crystal lattice through C–H···O hydrogen bonds .

Crystallographic Data

The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a=10.52A˚a = 10.52 \, \text{Å}, b=9.87A˚b = 9.87 \, \text{Å}, c=14.23A˚c = 14.23 \, \text{Å}, and β=105.7\beta = 105.7^\circ . The crystal structure (CCDC 800799) reveals a layered arrangement facilitated by van der Waals interactions between methyl groups and π-stacking of aromatic rings .

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between cyclohexanone and 4-methylbenzaldehyde. Optimized conditions involve:

  • Catalyst: Sodium hydroxide (10 mol%)

  • Solvent: Ethanol (reflux, 6–8 hours)

  • Yield: 75–85% after recrystallization from acetone .

The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. The E-configuration is thermodynamically favored due to reduced steric hindrance between the methyl groups and cyclohexanone ring .

Scalability and Industrial Relevance

While large-scale production methods remain underexplored, solvent-free protocols using MoO₃ nanoparticles as recyclable catalysts have achieved yields exceeding 90% under mild conditions . These methods reduce environmental impact by eliminating volatile organic solvents .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • C=O stretch: A strong absorption band at 1665cm11665 \, \text{cm}^{-1} confirms the ketone group .

  • C=C stretch: Conjugated double bonds appear at 1600cm11600 \, \text{cm}^{-1} .

  • Methyl C–H bends: Peaks at 1380cm11380 \, \text{cm}^{-1} and 1450cm11450 \, \text{cm}^{-1} correspond to symmetric and asymmetric bending vibrations .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • Methyl protons: Singlet at δ2.35ppm\delta \, 2.35 \, \text{ppm} (6H, CH₃) .

    • Aromatic protons: Doublets at δ7.107.80ppm\delta \, 7.10–7.80 \, \text{ppm} (8H, Ar–H) .

    • Vinyl protons: Doublets at δ6.85ppm\delta \, 6.85 \, \text{ppm} and δ7.25ppm\delta \, 7.25 \, \text{ppm} .

  • ¹³C NMR:

    • Carbonyl carbon: δ190.2ppm\delta \, 190.2 \, \text{ppm} .

    • Vinyl carbons: δ122.4ppm\delta \, 122.4 \, \text{ppm} and δ140.8ppm\delta \, 140.8 \, \text{ppm} .

Physicochemical Properties

PropertyValueMethod/Source
Molecular weight302.4 g/molPubChem CID 5387357
LogP (lipophilicity)5.52Chemsrc
Exact mass302.16700 DaChemsrc
Topological polar surface area17.07 ŲChemsrc

The high LogP value indicates significant hydrophobicity, suggesting solubility in nonpolar solvents like dichloromethane or ethyl acetate . The compound’s melting point remains undocumented, likely due to decomposition upon heating .

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